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molecular formula C6H11NO2 B8470498 2-Ethylacetoacetamide

2-Ethylacetoacetamide

Cat. No. B8470498
M. Wt: 129.16 g/mol
InChI Key: HMDBCMNPZGBFNB-UHFFFAOYSA-N
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Patent
US05922916

Procedure details

To a 500 mL, 5-necked flask, equipped with a circulating jacket, a thermometer, a nitrogen blanket line atop a condenser, an addition funnel, a syringe pump, and a mechanical stirrer, were charged 101.1 g of acetoacetamide (1.00 mol), 100 mL of deionized water and 100 g of methanol. The mixture was stirred at ambient temperature until all solids were dissolved. A 45% aqueous potassium hydroxide solution (99.6 g, 0.80 mol) was then added to the above solution through the addition funnel over a period of 5 minutes. The resulting mixture was stirred for 30 minutes and then cooled to 15° C. Ethyl bromide (130.8 g, 1.20 mol) was added to the mixture through the syringe pump over a period of 30 minutes. The resulting mixture was stirred at 15° C. for 16 hours. All volatiles were then removed at 60° C./20 mmHg. The solid residue was dissolved in 300 mL of water and extracted with chloroform. A total of six chloroform extractions were performed (60 mL+5×200 mL). The first extraction contained a high level of 2,2-diethylacetoacetamide and was discarded. The remaining extraction solutions were combined. After chloroform was removed in vacuo, 67.7 g of 2-ethylacetoacetamide was obtained. Crude yield: 66% (based on KOH charge).
Quantity
101.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
solvent
Reaction Step One
Quantity
99.6 g
Type
reactant
Reaction Step Two
Quantity
130.8 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH2:7])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].O.[OH-].[K+].[CH2:11](Br)[CH3:12]>CO>[CH2:11]([CH:2]([C:3]([CH3:5])=[O:4])[C:1]([NH2:7])=[O:6])[CH3:12] |f:2.3|

Inputs

Step One
Name
Quantity
101.1 g
Type
reactant
Smiles
C(CC(=O)C)(=O)N
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
Quantity
100 g
Type
solvent
Smiles
CO
Step Two
Name
Quantity
99.6 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
130.8 g
Type
reactant
Smiles
C(C)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature until all solids
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 500 mL, 5-necked flask, equipped with a circulating jacket
DISSOLUTION
Type
DISSOLUTION
Details
were dissolved
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 15° C
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at 15° C. for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
All volatiles were then removed at 60° C./20 mmHg
DISSOLUTION
Type
DISSOLUTION
Details
The solid residue was dissolved in 300 mL of water
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
A total of six chloroform extractions
EXTRACTION
Type
EXTRACTION
Details
The first extraction
EXTRACTION
Type
EXTRACTION
Details
The remaining extraction solutions
CUSTOM
Type
CUSTOM
Details
After chloroform was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)C(C(=O)N)C(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 67.7 g
YIELD: CALCULATEDPERCENTYIELD 52.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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